2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol
CAS No.:
Cat. No.: VC13289679
Molecular Formula: C7H8F4N2O
Molecular Weight: 212.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F4N2O |
|---|---|
| Molecular Weight | 212.14 g/mol |
| IUPAC Name | 2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethanol |
| Standard InChI | InChI=1S/C7H8F4N2O/c8-6(9)4-3-5(7(10)11)13(12-4)1-2-14/h3,6-7,14H,1-2H2 |
| Standard InChI Key | NXCICUFLXZLURD-UHFFFAOYSA-N |
| SMILES | C1=C(N(N=C1C(F)F)CCO)C(F)F |
| Canonical SMILES | C1=C(N(N=C1C(F)F)CCO)C(F)F |
Introduction
2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]ethanol is a synthetic organic compound with the CAS number 1006469-58-4. It is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. The compound is of interest in various chemical and pharmaceutical research contexts due to its unique structural features and potential applications.
Applications and Research
This compound is primarily used in research settings. Its unique structure makes it a valuable intermediate for synthesizing more complex molecules, potentially useful in pharmaceuticals or materials science. The presence of difluoromethyl groups can impart specific biological or chemical properties to the molecule, such as increased lipophilicity or metabolic stability.
Safety and Handling
As with many organic compounds, handling 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]ethanol requires appropriate safety precautions, including the use of protective equipment and adherence to standard laboratory safety protocols. Specific hazard information is not detailed in the available literature, but it is intended for laboratory use only .
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]ethanol | C7H8F4N2O | 212.14 | 1006469-58-4 |
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol | C7H12N2O | 140.18 | 20000-80-0 |
The comparison highlights the significant difference in molecular weight and structure between these two pyrazole derivatives, with the difluoromethyl-substituted compound being heavier and potentially more lipophilic.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume